molecular formula C8H6ClN3O6 B14004557 2-Chloro-4,6-dinitrophenyl methylcarbamate CAS No. 2486-28-4

2-Chloro-4,6-dinitrophenyl methylcarbamate

Cat. No.: B14004557
CAS No.: 2486-28-4
M. Wt: 275.60 g/mol
InChI Key: ULNRRCXNEFQOQS-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dinitrophenyl methylcarbamate is an organic compound with the molecular formula C8H6ClN3O6. It is a derivative of phenylcarbamate and is characterized by the presence of chloro and dinitro functional groups on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dinitrophenyl methylcarbamate typically involves the reaction of 2-chloro-4,6-dinitrophenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dinitrophenyl methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4,6-dinitrophenyl methylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: Studied for its potential use in the development of pharmaceuticals and as a model compound in drug discovery.

    Industry: Utilized in the manufacture of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dinitrophenyl methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activities by binding to the active sites, thereby blocking the catalytic function. The presence of chloro and nitro groups enhances its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-dinitrophenyl methylcarbamate is unique due to the presence of both chloro and dinitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

2486-28-4

Molecular Formula

C8H6ClN3O6

Molecular Weight

275.60 g/mol

IUPAC Name

(2-chloro-4,6-dinitrophenyl) N-methylcarbamate

InChI

InChI=1S/C8H6ClN3O6/c1-10-8(13)18-7-5(9)2-4(11(14)15)3-6(7)12(16)17/h2-3H,1H3,(H,10,13)

InChI Key

ULNRRCXNEFQOQS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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